ethyl 2-aminopyridine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-aminopyridine-4-carboxylate;hydrochloride is an important compound in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. It is known for its versatility and utility as an intermediate in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminopyridine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which can then be further modified . Another method includes the reaction of 2-aminopyridine with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of ethyl 2-aminopyridine-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminopyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyridine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 2-aminopyridine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is a key intermediate in the synthesis of various pharmaceutical agents.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of ethyl 2-aminopyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .
Comparison with Similar Compounds
Ethyl 2-aminopyridine-4-carboxylate can be compared with other similar compounds such as:
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
Pyrimidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of ethyl 2-aminopyridine-4-carboxylate in various fields.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
ethyl 2-aminopyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)6-3-4-10-7(9)5-6;/h3-5H,2H2,1H3,(H2,9,10);1H |
InChI Key |
RGUIYZOFJWJNCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N.Cl |
Origin of Product |
United States |
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